molecular formula C12H12N2O4 B8599683 (4-Nitroindol-1-yl)acetic acid ethyl ester

(4-Nitroindol-1-yl)acetic acid ethyl ester

Cat. No. B8599683
M. Wt: 248.23 g/mol
InChI Key: YNOZEQJGVNTCTA-UHFFFAOYSA-N
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Patent
US07538140B2

Procedure details

Sodium hydride (60%/mineral oil: 81 mg) was dissolved in dimethylformamide (5 mL), and the solution was cooled to 0° C. After addition of 4-nitroindole (300 mg), the mixture was stirred for one hour, and bromoacetic acid ethyl ester (340 mg) was added thereto, followed by stirring at 0° C. for 4 hours. Water was added thereto and the mixture was concentrated, diluted with ethyl acetate, washed with water, dried over sodium sulfate, then concentrated to give the title compound (367 mg)
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH:8]=[CH:9][NH:10]2)([O-:5])=[O:4].[CH2:15]([O:17][C:18](=[O:21])[CH2:19]Br)[CH3:16].O>CN(C)C=O>[CH2:15]([O:17][C:18](=[O:21])[CH2:19][N:10]1[C:11]2[C:7](=[C:6]([N+:3]([O-:5])=[O:4])[CH:14]=[CH:13][CH:12]=2)[CH:8]=[CH:9]1)[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
81 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
Step Three
Name
Quantity
340 mg
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 0° C. for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CN1C=CC2=C(C=CC=C12)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 367 mg
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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